molecular formula C11H16N2O B2984227 4-((6-Methylpyridin-2-yl)methyl)morpholine CAS No. 1865144-22-4

4-((6-Methylpyridin-2-yl)methyl)morpholine

Cat. No.: B2984227
CAS No.: 1865144-22-4
M. Wt: 192.262
InChI Key: XQNQGAHLSZENHO-UHFFFAOYSA-N
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Description

4-((6-Methylpyridin-2-yl)methyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol. This compound is characterized by the presence of a morpholine ring substituted with a 6-methylpyridin-2-ylmethyl group. It is of interest due to its potential biological activity and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Methylpyridin-2-yl)methyl)morpholine typically involves the reaction of 6-methylpyridin-2-ylmethyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Methylpyridin-2-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Various substituted morpholine or pyridine derivatives.

Scientific Research Applications

4-((6-Methylpyridin-2-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Methylpyridin-2-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methylpyridin-2-yl)morpholine: A closely related compound with similar structural features.

    6-Morpholinopicoline: Another morpholine derivative with a pyridine ring.

    Morpholine, 4-(6-methyl-2-pyridinyl): A compound with a similar morpholine and pyridine structure.

Uniqueness

4-((6-Methylpyridin-2-yl)methyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a 6-methylpyridin-2-ylmethyl group makes it a valuable compound for various research applications, distinguishing it from other morpholine derivatives .

Properties

IUPAC Name

4-[(6-methylpyridin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-10-3-2-4-11(12-10)9-13-5-7-14-8-6-13/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQGAHLSZENHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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